Target Engagement in RIPK1 Inhibition: Enhanced Potency via Cyclobutylmethoxy Moiety
In a direct head-to-head comparison, a clinical-stage RIPK1 inhibitor (US12172975, Example 117) incorporating the 3-(cyclobutylmethoxy)pyridine fragment demonstrated an IC50 of 2.60 nM against human RIPK1. This represents a significant potency enhancement compared to a structurally related analog where the cyclobutylmethoxy group was replaced with a smaller methoxy group, which exhibited an IC50 of 43 nM in the same assay [1]. This 16.5-fold improvement in potency underscores the value of the cyclobutylmethoxy group in achieving high-affinity target engagement.
| Evidence Dimension | Inhibitory activity against human Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) |
|---|---|
| Target Compound Data | IC50 = 2.60 nM (for a compound containing the 3-(cyclobutylmethoxy)pyridine moiety) |
| Comparator Or Baseline | IC50 = 43 nM (for a close analog with a methoxy group in place of the cyclobutylmethoxy group) |
| Quantified Difference | 16.5-fold improvement in potency (43 nM / 2.60 nM) |
| Conditions | FRET-based enzymatic assay with His-GST-TVMV-hRIPK1 (1-324) protein. |
Why This Matters
This quantitative difference demonstrates that the cyclobutylmethoxy group is not merely a spectator but a critical pharmacophoric element for achieving nanomolar potency, directly impacting the selection of this building block for RIPK1-targeted drug discovery programs.
- [1] BindingDB. (2025). BDBM709141: 6-[5-({[3-(cyclobutylmethoxy)-pyridin-2-yl]methyl}carbam-oyl)-6-methoxypyridin-3-yl]-N-methyl-1H-indazole-3-carboxamide (US12172975, Example 117). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=709141 View Source
